molecular formula C11H12N2O B2610559 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 53868-58-9

2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2610559
CAS No.: 53868-58-9
M. Wt: 188.23
InChI Key: VXBIFZUYCWNAQG-UHFFFAOYSA-N
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Description

2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-phenyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-phenyl-1H-pyrazol-1-yl)acetone.

    Reduction: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)ethanamine.

    Substitution: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)ethyl halides or ethers.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of a pyrazole ring and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-phenylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBIFZUYCWNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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